2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-isopropoxypropyl)acetamide
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Overview
Description
2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiproliferative and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Due to its antiproliferative properties, it is being explored as a potential anticancer agent. .
Mechanism of Action
The mechanism of action of 2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Similar Compounds
(4-FLUOROPHENYL)(IMIDAZO(2,1-B)(1,3)THIAZOL-5-YL)METHANONE: Another imidazo[2,1-b][1,3]thiazole derivative with similar structural features.
2-(6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: A compound with a different substituent pattern but similar core structure.
Uniqueness
2-[6-(4-FLUOROPHENYL)IMIDAZO[2,1-B][1,3]THIAZOL-3-YL]-N-[3-(PROPAN-2-YLOXY)PROPYL]ACETAMIDE is unique due to its specific combination of substituents, which confer distinct biological activities and chemical reactivity. Its propan-2-yloxypropyl side chain and 4-fluorophenyl group contribute to its enhanced antiproliferative properties compared to other similar compounds .
Properties
Molecular Formula |
C19H22FN3O2S |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C19H22FN3O2S/c1-13(2)25-9-3-8-21-18(24)10-16-12-26-19-22-17(11-23(16)19)14-4-6-15(20)7-5-14/h4-7,11-13H,3,8-10H2,1-2H3,(H,21,24) |
InChI Key |
VNMUWAJLBNWWQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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